molecular formula C6H5N3O5 B125998 O-(2,4-Dinitrophenyl)hydroxylamine CAS No. 17508-17-7

O-(2,4-Dinitrophenyl)hydroxylamine

Cat. No.: B125998
CAS No.: 17508-17-7
M. Wt: 199.12 g/mol
InChI Key: YLACRFYIUQZNIV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

O-(2,4-Dinitrophenyl)hydroxylamine plays a significant role in biochemical reactions, particularly as an inhibitor of D-amino acid oxidase. This enzyme is involved in the oxidative deamination of D-amino acids, and the inhibition by this compound results in the specific incorporation of an amine group into an accessible nucleophilic residue with the concomitant release of 2,4-dinitrophenol . This interaction highlights the compound’s utility in studying enzyme mechanisms and protein modifications.

Cellular Effects

This compound affects various cellular processes. It influences cell function by inhibiting D-amino acid oxidase, which can alter cell signaling pathways, gene expression, and cellular metabolism. The inhibition of this enzyme can lead to changes in the levels of D-amino acids within cells, affecting metabolic flux and potentially leading to alterations in cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of D-amino acid oxidase. This binding results in the modification of the enzyme, incorporating an amine group into a nucleophilic residue and releasing 2,4-dinitrophenol . This process effectively inhibits the enzyme’s activity, preventing the oxidative deamination of D-amino acids and thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as refrigeration and protection from light . Its activity may degrade over extended periods, potentially affecting long-term experimental outcomes. Studies have shown that the compound maintains its inhibitory effects on D-amino acid oxidase over short-term experiments, but long-term stability and degradation need to be considered for prolonged studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits D-amino acid oxidase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruptions in metabolic processes and cellular functions. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of D-amino acid oxidase. By inhibiting this enzyme, the compound affects the oxidative deamination of D-amino acids, leading to changes in metabolic flux and metabolite levels . This interaction can provide insights into the regulation of amino acid metabolism and the role of D-amino acids in cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its availability and activity within different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications . These factors direct the compound to particular compartments or organelles, where it can exert its inhibitory effects on D-amino acid oxidase. The precise localization within cells can impact the compound’s activity and function, making it a valuable tool for studying enzyme dynamics and cellular processes.

Preparation Methods

O-(2,4-Dinitrophenyl)hydroxylamine can be synthesized using Charette’s method on a large scale. The process involves nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene by N-hydroxyphthalimide, followed by hydrazinolysis . The reaction conditions are as follows:

Chemical Reactions Analysis

O-(2,4-Dinitrophenyl)hydroxylamine undergoes various types of reactions, primarily involving electrophilic amination. Some key reactions include:

Properties

IUPAC Name

O-(2,4-dinitrophenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O5/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLACRFYIUQZNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169926
Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17508-17-7
Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Record name O-(2,4-dinitrophenyl)hydroxylamine
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Record name O-(2,4-DINITROPHENYL)HYDROXYLAMINE
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Synthesis routes and methods I

Procedure details

A 5 L four-necked flask equipped with an overhead stirrer, thermocouple and a condenser was charged with 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione (I-36) (96 g, 291.6 mmol) and DCM (2 L). The stirred solution was cooled to 0° C. and a solution of hydrazine hydrate (36.46 g, 729 mol) in MeOH (300 mL) was added at 0° C. The reaction mixture rapidly became bright yellow and a precipitate formed. The suspension was stirred at 0° C. for 2 hours. 0.5 N HCl (2 L) was added at 0° C. and stirred for 30 minutes. The mixture was filtered and washed with DCM (2×200 mL). The organic layer was separated, dried over MgSO4, filtered and the solvent removed to give O-(2,4-dinitrophenyl)hydroxylamine (I-37) as a red-orange solid. 1H NMR (400 MHz, CDCl3) δ 8.82 (d, 1 H), 8.44 (dd, 1 H), 8.07 (d, 1 H), 6.42 (sbr, 2 H).
Quantity
96 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
36.46 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 2.0 g (0.0074 mole) of ethyl N-(2,4-dinitrophenoxy)acetimidate in 10 mL of dioxane, cooled in an ice/water bath, was added dropwise 3 mL of 70% perchloric acid during a 10 minute period. The reaction mixture was stirred at 0°-5° C. for five hours and then was poured into 100 mL of ice water. This mixture was extracted three times with 40 mL of methylene chloride. The combined extracts were dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated from the filtrate under reduced pressure, leaving 2.8 g of a brown oil. This oil was dissolved in 20 mL of diethyl ether, and 30 mL of petroleum ether was added to the solution, causing a precipitate to form. This precipitate was recovered by filtration. After being washed with petroleum ether and dried, 0.75 g of O-(2,4-dinitrophenyl)hydroxylamine was recovered as a yellow powder. The NMR spectrum was consistent with the proposed structure. This method is described by Y. Tamura et al., J. Org. Chem., 38, 1239 (1973).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2,4-Dinitrophenyl)hydroxylamine
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O-(2,4-Dinitrophenyl)hydroxylamine
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O-(2,4-Dinitrophenyl)hydroxylamine
Reactant of Route 4
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Reactant of Route 5
O-(2,4-Dinitrophenyl)hydroxylamine
Reactant of Route 6
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